BenchChemオンラインストアへようこそ!

Hepatoprotective agent-1

Acute liver injury CCl4-induced hepatotoxicity Transaminase suppression

This specific 4-(4-chlorophenyl)-THQ derivative (compound 1b) delivers superior, multi‑mechanistic hepatoprotection: ~91% ALT reduction, 56% TGF‑β1 suppression, and a 3.2‑fold lower Bax/Bcl‑2 ratio vs. silymarin in CCl₄ models. Unlike generic THQ analogs, the 4‑chlorophenyl substituent confers reproducible anti‑fibrotic and anti‑apoptotic efficacy. Procuring 1b ensures experimental consistency and enables accurate SAR studies. Available in research quantities with full analytical documentation.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B7847683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepatoprotective agent-1
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)19-16(20)13(15)9-18/h5-8H,1-4H2,(H,19,20)
InChIKeyJWIBBJIYIGLMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hepatoprotective Agent-1 (CAS 1225971-07-2) Procurement Guide for Preclinical Hepatoprotection Research


Hepatoprotective agent-1 (CAS 1225971-07-2, compound 1b) is a synthetic 4-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile belonging to the 4-phenyltetrahydroquinoline (THQ) class [1]. This compound was originally developed as a tacrine analog with reduced hepatotoxicity, yet exhibits multi-mechanistic hepatoprotection including anti-inflammatory, antiapoptotic, and antifibrotic effects [2]. Its molecular formula is C16H13ClN2O with a molecular weight of 284.74 g/mol [1].

Why Hepatoprotective Agent-1 Cannot Be Substituted by Generic 4-Phenyltetrahydroquinoline Analogs in Liver Injury Research


Within the 4-phenyltetrahydroquinoline (THQ) chemotype, minor structural modifications produce substantial divergence in hepatoprotective efficacy. Chlorinated derivatives (1b, 2b) versus nonchlorinated analogs (1a, 2a) exhibit distinct in vivo hepatoprotective profiles despite sharing the same core scaffold [1]. Specifically, the 4-chlorophenyl substituent in compound 1b confers differential potency in suppressing hepatic injury markers and modulating fibrogenic mediators compared to its nonchlorinated counterpart 1a [1]. Generic substitution with any commercially available THQ derivative would introduce uncontrolled variability in experimental outcomes, particularly in fibrotic endpoints. Selection of the specific compound 1b is therefore essential for experimental reproducibility and for accurately interrogating structure-activity relationships in hepatoprotection studies [1].

Hepatoprotective Agent-1 (Compound 1b) Comparative Quantitative Evidence: In Vivo Efficacy, Antifibrotic Activity, and Molecular Docking Data


Superior ALT and AST Normalization in CCl4-Induced Hepatotoxicity Model Relative to Silymarin

In a CCl4-induced hepatotoxicity model in Wistar albino rats, Hepatoprotective agent-1 (compound 1b, 25 mg/kg oral) reduced serum ALT to 49.40 ± 1.96 U/L and AST to 162.60 ± 13.44 U/L, compared with the model group (ALT 528.40 ± 27.12 U/L; AST 807.60 ± 47.85 U/L) [1]. Notably, compound 1b outperformed the clinical hepatoprotective agent silymarin (100 mg/kg), which achieved only ALT 419.00 ± 77.57 U/L and AST 686.00 ± 91.28 U/L under identical conditions [1]. Control group values were ALT 47.20 ± 1.83 U/L and AST 180.00 ± 8.94 U/L, indicating near-complete normalization by 1b [1].

Acute liver injury CCl4-induced hepatotoxicity Transaminase suppression

Superior Preservation of Hepatic Synthetic Function (Serum Albumin) Compared to Silymarin

Hepatoprotective agent-1 (1b, 25 mg/kg) preserved serum albumin at 4.58 ± 0.05 g/dL, statistically indistinguishable from healthy controls (4.80 ± 0.05 g/dL), whereas silymarin (100 mg/kg) preserved albumin at only 4.26 ± 0.07 g/dL [1]. The CCl4-intoxicated model group exhibited reduced albumin at 3.68 ± 0.08 g/dL [1].

Hepatic synthetic function Albumin preservation CCl4 hepatotoxicity

Enhanced Suppression of the Fibrogenic Mediator TGF-β Relative to Nonchlorinated Analog 1a

In CCl4-induced fibrotic rats, Hepatoprotective agent-1 (compound 1b, chlorinated THQ) reduced hepatic TGF-β1 protein expression to 20.15 ± 0.40 pg/mg, significantly lower than nonchlorinated analog 1a (31.76 ± 0.54 pg/mg) and the model group (45.61 ± 0.26 pg/mg) [1]. Compound 1b also reduced α-SMA expression to 15.51 ± 0.18 pg/mg versus 19.92 ± 0.17 pg/mg for 1a [1]. The CCl4 + CMC control group values were 45.61 ± 0.26 pg/mg for TGF-β1 and 27.45 ± 0.30 pg/mg for α-SMA [1].

Liver fibrosis TGF-β suppression Chlorinated THQ derivative

Superior Reduction of Pro-Apoptotic Bax and Preservation of Anti-Apoptotic Bcl-2 Compared to Silymarin

Hepatoprotective agent-1 (1b, 25 mg/kg) reduced hepatic Bax protein to 15.62 ± 0.39 pg/mg and preserved Bcl-2 at 19.94 ± 0.30 pg/mg, yielding a Bax/Bcl-2 ratio of 0.78 [1]. In contrast, silymarin (100 mg/kg) resulted in Bax 29.10 ± 0.48 pg/mg and Bcl-2 11.54 ± 0.19 pg/mg, yielding a pro-apoptotic ratio of 2.52 [1]. The model group exhibited Bax 37.35 ± 0.55 pg/mg and Bcl-2 8.83 ± 0.24 pg/mg (ratio 4.23); healthy control values were Bax 6.16 ± 0.11 pg/mg and Bcl-2 25.39 ± 0.34 pg/mg (ratio 0.24) [1].

Apoptosis regulation Bax/Bcl-2 ratio Hepatocyte survival

Stronger Hydrogen Bonding with Caspase-3 Active Site Correlating with Enhanced Anti-Apoptotic Activity

Molecular docking simulations against the caspase-3 active site (PDB: 1GFW) revealed that compound 1b forms two hydrogen bonds with the receptor, whereas nonchlorinated analog 1a and silymarin each form only one hydrogen bond [1]. The binding scores correlated with observed in vivo anti-apoptotic efficacy, consistent with the superior Bax/Bcl-2 modulation observed for 1b [1]. This is class-level inference for THQ derivatives; no direct binding affinity (Ki/IC50) data was reported.

Molecular docking Caspase-3 inhibition Hydrogen bonding

Lack of Inherent Hepatotoxicity at Therapeutic Doses in Rodent Models

Treatment with Hepatoprotective agent-1 (25 mg/kg, oral) in CCl4-intoxicated rats did not exhibit any decrease in body weight compared to controls, suggesting safe use of THQ derivatives at the tested dose [1]. Additionally, renal biomarkers (urea and creatinine) showed no significant elevation, indicating absence of nephrotoxicity at this dose [1]. These findings are consistent with the compound's origin as a tacrine analog designed to eliminate the parent compound's known hepatotoxicity [1]. No direct comparative toxicity data against other THQ analogs or silymarin were reported; this is supporting evidence only.

Hepatotoxicity screening Safety pharmacology THQ derivatives

Hepatoprotective Agent-1 Recommended Research Applications Based on Comparative Evidence


Positive Control for Acute CCl4-Induced Hepatotoxicity Studies

Compound 1b (25 mg/kg oral) provides a robust positive control in rodent CCl4 hepatotoxicity models, with ALT reduction of ~91% and AST reduction of ~80% versus untreated models, substantially exceeding silymarin's protective effect [1]. Researchers can reliably use 1b to benchmark novel hepatoprotective candidates against a well-characterized, high-efficacy comparator with published quantitative data across multiple biochemical, apoptotic, and fibrotic endpoints [1].

Reference Compound for Hepatic Fibrosis Mechanistic Studies

Given 1b's 56% reduction in TGF-β1 and 44% reduction in α-SMA protein expression in 6-week CCl4-induced fibrosis models, this compound serves as an appropriate reference agent for studies investigating anti-fibrotic mechanisms [1]. The differential activity between chlorinated 1b and nonchlorinated 1a makes 1b the preferred selection for fibrosis research where TGF-β pathway modulation is a key endpoint [1].

Anti-Apoptotic Pathway Validation in Hepatocyte Injury Models

Compound 1b's demonstrated capacity to reduce pro-apoptotic Bax by 58% and preserve anti-apoptotic Bcl-2 at 79% of control levels provides a validated tool for studies examining mitochondrial apoptosis pathways in hepatocytes [1]. The 3.2-fold lower Bax/Bcl-2 ratio compared to silymarin supports its use as a positive control in assays designed to evaluate anti-apoptotic hepatoprotection mechanisms [1].

Structure-Activity Relationship Studies of 4-Phenyltetrahydroquinoline Derivatives

The head-to-head comparative data between chlorinated (1b, 2b) and nonchlorinated (1a, 2a) THQ analogs across multiple endpoints provide a foundation for SAR studies exploring the contribution of the 4-chlorophenyl substituent to hepatoprotective efficacy [1]. Procurement of both 1b and 1a enables controlled investigation of chlorine substitution effects on TGF-β suppression, apoptosis regulation, and transaminase normalization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepatoprotective agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.